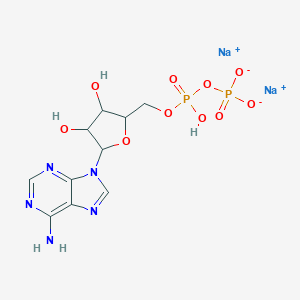

Adenosine 5'-diphosphate disodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16178-48-6 |

|---|---|

Molecular Formula |

C10H13N5Na2O10P2 |

Molecular Weight |

471.17 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

ORKSTPSQHZNDSC-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Other CAS No. |

16178-48-6 |

Origin of Product |

United States |

Foundational & Exploratory

Extracellular ADP: A Pivotal Mediator in Cellular Communication and Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular space is not a passive void but a dynamic signaling environment where molecules released from cells orchestrate complex physiological and pathological processes. Among these messengers, purine nucleotides have emerged as fundamental regulators of cell-to-cell communication. While adenosine triphosphate (ATP) is widely recognized as the primary intracellular energy currency, its release into the extracellular milieu transforms it into a potent signaling molecule, often termed a "danger signal" when released from stressed or damaged cells.[1][2][3] However, the story of purinergic signaling extends beyond ATP. The rapid enzymatic breakdown of extracellular ATP yields adenosine diphosphate (ADP), a molecule that is not merely a byproduct but a crucial signaling entity in its own right.[4][5]

Extracellular ADP acts as a key agonist for a specific subset of purinergic receptors, initiating cascades that are vital for processes ranging from hemostasis and thrombosis to inflammation and immune responses.[6][7] Its profound impact on platelet function has made its signaling pathway one of the most successfully targeted in modern medicine for the prevention of cardiovascular events. This guide provides a detailed technical exploration of the biological functions of extracellular ADP, from its origins and receptor interactions to its physiological roles and the methodologies used to study its complex signaling network.

The Extracellular ADP Economy: Source, Regulation, and Fate

The concentration of ADP in the extracellular environment is tightly controlled by a balance of release, synthesis, and degradation. Understanding this economy is fundamental to appreciating its signaling function.

1.1. Sources of Extracellular ADP

Extracellular ADP arises from three primary sources:

-

Active Secretion: Specialized cells, most notably platelets, store high concentrations of ADP within dense granules.[8] Upon activation by stimuli such as thrombin or collagen, these granules fuse with the platelet membrane and release their contents, including ADP, into the local environment, creating a potent positive feedback loop for platelet recruitment and activation.[6][9]

-

Cellular Damage: Any event that compromises cell membrane integrity, such as necrosis or mechanical injury, leads to the passive release of the cell's cytosolic contents, including large amounts of ATP which is then converted to ADP.[1][10] This is a key mechanism in the initiation of responses to tissue injury.

-

Enzymatic Conversion of ATP: The most ubiquitous source of extracellular ADP is the hydrolysis of released ATP by a family of cell-surface enzymes known as ectonucleotidases. The primary enzyme responsible for the ATP-to-ADP conversion is ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), also known as CD39.[2][4][11]

1.2. Regulation and Degradation

The signaling lifetime of extracellular ADP is transient, governed by the same enzymatic cascade that generates it. CD39 can further hydrolyze ADP to adenosine monophosphate (AMP). Subsequently, ecto-5'-nucleotidase (CD73) efficiently converts AMP to adenosine.[2][11] This sequential degradation not only terminates ADP-mediated signaling but also generates adenosine, a potent anti-inflammatory molecule that signals through a different class of purinergic receptors (P1 receptors). This creates a sophisticated, self-regulating system where an initial pro-thrombotic and pro-inflammatory signal (ATP/ADP) is converted into a resolving, anti-inflammatory signal (adenosine).

Caption: Generation and degradation of extracellular ADP.

P2Y Receptors: The Conduits of ADP Signaling

Extracellular ADP exerts its effects by binding to and activating a specific subclass of P2Y receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][12] Three P2Y receptors are recognized as the primary targets for ADP: P2Y₁, P2Y₁₂, and P2Y₁₃ .[7] These receptors couple to distinct intracellular G proteins, leading to divergent signaling cascades.

| Receptor | G Protein Coupling | Primary Downstream Effector | Key Physiological Roles | Selective Pharmacological Agents (Examples) |

| P2Y₁ | Gαq/11 | Phospholipase Cβ (PLCβ) | Platelet shape change, transient platelet aggregation, vascular tone regulation.[1][6][13] | Antagonist: MRS2179[4][7] |

| P2Y₁₂ | Gαi | Adenylyl Cyclase (inhibition) | Sustained platelet aggregation, thrombus stabilization, inflammation, immune cell recruitment.[1][6][7][14] | Antagonists: Clopidogrel (prodrug), Ticagrelor, Cangrelor.[15] |

| P2Y₁₃ | Gαi | Adenylyl Cyclase (inhibition) | Negative feedback of ATP release from red blood cells, immune regulation.[4][7] | Agonist: 2-MeSADP (also activates P2Y₁ and P2Y₁₂)[4] |

Core Signaling Cascades: A Tale of Two Pathways

The cellular response to extracellular ADP is dictated by which receptor is engaged and the G protein pathway it activates. In many tissues, particularly platelets, the coordinated action of both Gq and Gi pathways is essential for a full biological response.[6][16]

3.1. The P2Y₁ Receptor Pathway (Gq-Coupled)

Activation of the P2Y₁ receptor by ADP leads to the engagement of the Gαq subunit. This initiates a well-defined signaling cascade:

-

PLCβ Activation: Gαq activates Phospholipase Cβ (PLCβ).

-

PIP₂ Hydrolysis: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][13]

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting sharp increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), drives cellular responses like platelet shape change and the initiation of aggregation.[6]

Caption: The P2Y₁ (Gq-coupled) signaling pathway.

3.2. The P2Y₁₂ and P2Y₁₃ Receptor Pathway (Gi-Coupled)

The P2Y₁₂ and P2Y₁₃ receptors couple to inhibitory G proteins (Gαi), triggering a distinct signaling pathway:

-

Adenylyl Cyclase Inhibition: Upon ADP binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[6][13][14]

-

cAMP Reduction: This inhibition leads to a rapid decrease in intracellular levels of cyclic AMP (cAMP).[4][14]

-

Downstream Effects: Since cAMP is the primary activator of Protein Kinase A (PKA), a drop in cAMP levels reduces PKA activity. PKA normally phosphorylates proteins that inhibit cellular activation (like VASP in platelets). Therefore, reduced PKA activity "releases the brakes," enabling and sustaining a full activation response. The P2Y₁₂ pathway also involves the activation of Phosphoinositide 3-kinase (PI3K), further contributing to the stabilization of platelet aggregates.[6][14]

Caption: The P2Y₁₂/P2Y₁₃ (Gi-coupled) signaling pathway.

Physiological and Pathological Significance

The signaling pathways initiated by extracellular ADP are integral to numerous biological processes.

4.1. Hemostasis and Thrombosis

This is the most well-characterized role for extracellular ADP. In response to vascular injury, platelets are activated and release ADP, which then acts in an autocrine and paracrine fashion to:

-

Initiate Aggregation: Via P2Y₁, causing shape change and initial platelet adhesion.[1]

-

Amplify and Sustain Aggregation: Via P2Y₁₂, which is essential for forming a stable, dense thrombus capable of preventing blood loss.[6][9][16]

The critical role of the P2Y₁₂ receptor in thrombosis is underscored by the clinical success of P2Y₁₂ antagonists (e.g., clopidogrel, ticagrelor), which are cornerstone therapies for preventing heart attacks and strokes.[17][18][19]

4.2. Inflammation and Immunity

Beyond thrombosis, extracellular ADP is a significant modulator of the immune system.[7]

-

Immune Cell Recruitment: ADP, acting through P2Y₁₂ and P2Y₁₃ on immune cells like monocytes and macrophages, can enhance the production of chemokines (e.g., MCP-1) and promote their recruitment to sites of bacterial infection, thereby augmenting the host's defense mechanisms.[7]

-

Microglial Activation: In the central nervous system, P2Y₁₂ is prominently expressed on microglia, and its activation by ADP is a key step in the microglial response to brain injury.[14]

-

Negative Feedback: On red blood cells, ADP binding to P2Y₁₃ inhibits the release of ATP, forming a negative feedback loop that helps control plasma ATP levels and regulate local blood flow.[4]

Methodologies for Interrogating ADP Signaling

Studying the effects of a transient, rapidly metabolized molecule like ADP requires specific and robust experimental techniques.

5.1. Quantifying Extracellular ADP

-

Causality: Direct measurement is essential to correlate the concentration of ADP with a biological effect. Due to its rapid turnover, samples must be processed quickly, often with the inclusion of ectonucleotidase inhibitors.

-

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Collection: Collect cell supernatants at desired time points after stimulation. Immediately add an ectonucleotidase inhibitor cocktail (e.g., ARL 67156) and place on ice.

-

Deproteinization: Precipitate proteins by adding a cold acid like perchloric acid, followed by centrifugation.

-

Neutralization: Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Chromatography: Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Separation: Use an ion-pairing mobile phase (e.g., potassium phosphate buffer with tetrabutylammonium hydrogen sulfate) to separate ATP, ADP, AMP, and adenosine.

-

Detection: Detect the nucleotides using a UV detector, typically at 254 nm.

-

Quantification: Calculate concentrations by comparing peak areas to those of known standards.[20]

-

5.2. Characterizing Receptor-Mediated Responses

-

Causality: To prove that a specific ADP receptor is responsible for an observed effect, a combination of pharmacological and functional assays is required. This creates a self-validating system where results from multiple approaches should converge.

-

Protocol: cAMP Assay for P2Y₁₂/P2Y₁₃ Activity

-

Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96-well plate.

-

Adenylyl Cyclase Stimulation: Pre-treat cells with an adenylyl cyclase activator like forskolin to elevate basal cAMP levels. This provides a dynamic range for measuring inhibition.

-

Agonist/Antagonist Treatment:

-

Add your ADP agonist (e.g., 2-MeSADP) at various concentrations to generate a dose-response curve.

-

In separate wells, pre-incubate cells with a specific P2Y₁₂ antagonist (e.g., Cangrelor) before adding the agonist to demonstrate blockade of the effect.

-

-

Cell Lysis: After a short incubation (5-15 minutes), lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

Detection: Perform the cAMP measurement according to the kit manufacturer's instructions, typically using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).

-

Analysis: A potent P2Y₁₂/P2Y₁₃ agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. This effect should be reversed by a specific antagonist.

-

Caption: Experimental workflow for receptor identification.

Therapeutic Targeting and Future Directions

The profound involvement of extracellular ADP in pathophysiology has made its receptors, particularly P2Y₁₂, a major focus for drug development.

-

Antiplatelet Therapy: The clinical landscape is dominated by P2Y₁₂ antagonists. The development has progressed from irreversible thienopyridine prodrugs like clopidogrel, which require metabolic activation and show significant inter-individual variability, to direct-acting, reversible antagonists like ticagrelor and the intravenous agent cangrelor.[15] These newer agents offer more predictable and potent platelet inhibition.[18][19]

-

Emerging Areas: The roles of ADP receptors in inflammation, immunity, and even cancer are opening new therapeutic avenues.[7][21][22] Targeting P2Y₁₂ or P2Y₁₃ could offer novel strategies for modulating immune responses in infectious or autoimmune diseases. Similarly, exploring the role of P2Y₁ in thrombosis could yield antithrombotic agents with different efficacy and bleeding profiles.[1]

Conclusion

Extracellular ADP is a pleiotropic signaling molecule that sits at the crossroads of cellular communication. Generated from the ubiquitous currency of life, ATP, it acts through a dedicated set of P2Y receptors to control fundamental processes of hemostasis, thrombosis, and inflammation. The intricate interplay between the Gq-coupled P2Y₁ pathway and the Gi-coupled P2Y₁₂/P2Y₁₃ pathways allows for nuanced and powerful cellular responses. The successful translation of this basic science into life-saving P2Y₁₂-targeted therapies for cardiovascular disease is a testament to the importance of this signaling axis. As research continues to unravel the role of ADP signaling in immunity, cancer, and neurobiology, the potential for developing novel therapeutics targeting this ancient and fundamental communication system will undoubtedly continue to grow.

References

-

Bergfeld, G. R., & Forrester, T. (2005). ADP Acting on P2Y 13 Receptors Is a Negative Feedback Pathway for ATP Release From Human Red Blood Cells. Circulation Research. [Link]

-

Ando, R., et al. (2015). Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages. Cell Chemical Biology. [Link]

-

Ando, R., et al. (2015). Extracellular poly(ADP-ribose) is a pro-inflammatory signal for macrophages. PubMed. [Link]

-

Hardy, A. R., et al. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood. [Link]

-

Jacobson, K. A., et al. (2006). P2Y nucleotide receptors: Promise of therapeutic applications. Molecular Pharmacology. [Link]

-

Johnson, F. (2023). Platelet receptors for ATP and ADP. YouTube. [Link]

-

Lei, Y., et al. (2019). Extracellular ADP facilitates monocyte recruitment in bacterial infection via ERK signaling. Cellular & Molecular Immunology. [Link]

-

Angiolillo, D. J. (2009). Platelet P2Y₁₂ receptor inhibition: an update on clinical drug development. American Journal of Cardiovascular Drugs. [Link]

-

Toth, G., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]

-

Angiolillo, D. J. (2007). ADP receptor antagonism: what's in the pipeline? American Journal of Cardiovascular Drugs. [Link]

-

Quinn, M. J. (2005). ADP receptor antagonists as antiplatelet therapeutics. Expert Opinion on Emerging Drugs. [Link]

-

Stagg, J., & Smyth, M. J. (2010). Extracellular adenosine triphosphate and adenosine in cancer. Oncogene. [Link]

-

Storey, R. F. (2011). Anti-platelet therapy: ADP receptor antagonists. British Journal of Clinical Pharmacology. [Link]

-

Kono, H., & Rock, K. L. (2013). Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation. Mediators of Inflammation. [Link]

-

Ando, R., et al. (2015). Extracellular Poly(ADP-Ribose) Is a Pro-inflammatory Signal for Macrophages. ResearchGate. [Link]

-

Sharma, S., et al. (2021). Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2. Frontiers in Oncology. [Link]

-

Wikipedia. (n.d.). Adenosine diphosphate receptor inhibitor. Wikipedia. [Link]

-

Hechler, B., & Gachet, C. (2015). Historical perspective on ADP-induced platelet activation. ResearchGate. [Link]

-

Bailey, M. A., & Shirley, D. G. (1998). Potential Functional Roles of Extracellular ATP in Kidney and Urinary Tract. Journal of the American Society of Nephrology. [Link]

-

Atarashi, K., et al. (2011). Extracellular ATP in the Immune System: More Than Just a “Danger Signal”. Science Signaling. [Link]

-

Vultaggio-Poma, V., et al. (2020). Extracellular ATP: A Feasible Target for Cancer Therapy. International Journal of Molecular Sciences. [Link]

-

Idzko, M., et al. (2014). Extracellular ATP and adenosine: the Yin and Yang in immune responses? Current Opinion in Pharmacology. [Link]

-

Glaser, T., et al. (2014). Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells. Molecular Biology of the Cell. [Link]

-

Agarwal, K. C., & Parks Jr, R. E. (1993). A possible dual physiological role of extracellular ATP in the modulation of platelet aggregation. Thrombosis and Haemostasis. [Link]

-

Chiarella, A. M., et al. (2021). Extracellular ATP and Adenosine in Cancer Pathogenesis and Treatment. Trends in Cancer. [Link]

-

Le, T. T., et al. (2023). Targeting CD73 and correcting adenosinergic signaling in critically ill patients. Frontiers in Immunology. [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. Wikipedia. [Link]

-

Remijn, J. A., et al. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Di Virgilio, F. (2012). Immunoregulation through extracellular nucleotides. Blood. [Link]

-

Lee, J. S., & Chisholm, D. (2020). Damage response signaling by the extracellular adenosine pathway: control of infection outcome during host aging. mSphere. [Link]

-

Yeo, S. L., et al. (2021). The Pleiotropic Role of Extracellular ATP in Myocardial Remodelling. International Journal of Molecular Sciences. [Link]

-

Ackland, G. L., et al. (2007). Physiological and Pathophysiological Roles of Extracellular ATP in Chemosensory Control of Breathing. Biochemical Society Transactions. [Link]

-

Brass, L. F., et al. (2002). ADP and platelets: the end of the beginning. Journal of Clinical Investigation. [Link]

-

Al-Samkari, H., & Kuter, D. J. (2022). ADP: the missing link between thrombosis and hemolysis. Blood Advances. [Link]

-

Lalo, U., et al. (2021). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Frontiers in Molecular Neuroscience. [Link]

-

von Kügelgen, I., & Hoffmann, K. (2016). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Beck, F., et al. (2009). Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay. Platelets. [Link]

-

Rybalchenko, O. V., & Netrusov, A. I. (2022). The role of extracellular ATP in regulating the functional activity of cells. ResearchGate. [Link]

-

Harden, T. K., et al. (2010). Coupling of P2Y receptors to G proteins and other signaling pathways. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Columbia Technology Ventures. (n.d.). Methods and Compositions for Measuring ATP in Subcellular Compartments. Columbia Technology Ventures. [Link]

-

Wang, L., et al. (2006). Optical ATP Biosensor for Extracellular ATP Measurement. Biomedical Engineering, IEEE Transactions on. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). ADP/ATP Ratio Assay Kit-Luminescence. Dojindo. [Link]

-

Suppanz, I., et al. (2018). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. Biophysical Journal. [Link]

-

Wikipedia. (n.d.). P2Y receptor. Wikipedia. [Link]

Sources

- 1. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular ATP and adenosine: The Yin and Yang in immune responses? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Extracellular ADP facilitates monocyte recruitment in bacterial infection via ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ADP: the missing link between thrombosis and hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. P2Y receptor - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Platelet P2Y₁₂ receptor inhibition: an update on clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADP receptor antagonism: what's in the pipeline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extracellular ATP: A Feasible Target for Cancer Therapy [mdpi.com]

Adenosine 5'-diphosphate (ADP): A Technical Guide to its Discovery and Enduring Role as a Pivotal Signaling Molecule

This guide provides an in-depth exploration of the discovery and history of Adenosine 5'-diphosphate (ADP) as a critical extracellular signaling molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal discoveries, key experimental methodologies, and the intricate signaling pathways governed by ADP. Our narrative emphasizes the causal links behind experimental choices and the evolution of scientific understanding, providing a robust foundation for contemporary research and therapeutic development.

Part 1: The Genesis of a Signaling Paradigm: From Metabolic Intermediate to Extracellular Messenger

The journey to understanding ADP as a signaling molecule is a testament to scientific serendipity and persistent inquiry. Initially recognized for its fundamental role in intracellular energy metabolism as a precursor to Adenosine 5'-triphosphate (ATP), the notion of purine nucleotides acting as extracellular messengers was a revolutionary concept that took decades to be fully embraced by the scientific community.

Early Whispers: The Physiological Effects of Adenine Compounds

The story begins not with ADP itself, but with its nucleoside counterpart, adenosine. In 1929, A.N. Drury and Albert Szent-Györgyi published a landmark paper detailing the profound physiological effects of adenine compounds on the mammalian heart.[1][2][3] Their work, using tissue extracts, demonstrated that these compounds could induce negative chronotropic (slowing of heart rate) and dromotropic (slowing of conduction) effects, laying the very first stone in the foundation of what would later be known as purinergic signaling.[1][4]

A Bold Hypothesis: The Dawn of Purinergic Signaling

For many years, the central dogma of neurotransmission was dominated by cholinergic and adrenergic signaling. However, in the 1960s, Geoffrey Burnstock, while studying the autonomic nervous system, observed non-adrenergic, non-cholinergic (NANC) neurotransmission in the gut.[5] This led him to propose in 1972 the groundbreaking concept of "purinergic signaling," suggesting that ATP, and by extension its derivatives like ADP, could act as neurotransmitters.[6][7] This was a radical idea that was met with considerable skepticism. Burnstock's persistence and the accumulating evidence eventually led to the widespread acceptance of ATP as a cotransmitter in virtually all nerves in both the peripheral and central nervous systems.[7][8][9]

The Platelet Connection: A Serendipitous Discovery

While Burnstock was elucidating the role of purines in the nervous system, a parallel and equally significant discovery was unfolding in the field of hemostasis. In 1962, Gustav Born developed the platelet aggregometer, a simple yet elegant device that measures changes in light transmission through a suspension of platelets as they aggregate.[10] Using this new tool, it was discovered that ADP is a potent inducer of platelet aggregation.[10] This finding was pivotal, as it demonstrated a clear extracellular signaling role for ADP outside of the nervous system and established its critical involvement in thrombosis and hemostasis.[11][12]

Part 2: Deconstructing the ADP Signal: Receptors and Pathways

The discovery of ADP's extracellular effects spurred a new wave of research aimed at identifying its cellular receptors and dissecting the downstream signaling cascades. This led to the characterization of a new family of receptors, the P2 purinoceptors.

A Family of Receptors: P1 vs. P2

In 1978, a crucial distinction was made between receptors for adenosine (termed P1 receptors) and receptors for ATP and ADP (termed P2 receptors).[9][13] This classification was initially based on pharmacological profiles. The P2 receptors were later subdivided into two major families based on their structure and signal transduction mechanisms:

-

P2X Receptors: Ligand-gated ion channels that mediate fast, excitatory neurotransmission.[9][14][15]

-

P2Y Receptors: G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses through second messenger systems.[9][14][15]

The Platelet ADP Receptors: A Tale of Two GPCRs

The study of platelet aggregation proved to be a fertile ground for dissecting ADP signaling. It is now well-established that ADP's effects on platelets are mediated by two distinct P2Y receptors: P2Y1 and P2Y12.[16][17]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the initiation of platelet shape change and transient aggregation.[16][17]

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action is crucial for sustaining and amplifying the aggregation response.[16][17] The P2Y12 receptor is the target of the widely used antiplatelet thienopyridine drugs, such as clopidogrel and ticlopidine.[17][18]

The synergistic action of these two receptors is essential for a full platelet aggregation response to ADP.

ADP Signaling in the Nervous System

Beyond its role in hemostasis, ADP is an important signaling molecule in the central and peripheral nervous systems.[19] It is involved in neurotransmission, neuromodulation, and glial cell communication.[19] For instance, ADP released from astrocytes can modulate synaptic activity, and microglial cells express P2Y12 receptors that are involved in their response to brain injury and inflammation.[20][21]

Caption: ADP-mediated platelet activation via P2Y1 and P2Y12 receptors.

Part 3: Key Experimental Methodologies

The elucidation of ADP's role as a signaling molecule has been intrinsically linked to the development of specific experimental techniques.

Platelet Aggregometry

This is the cornerstone technique for studying platelet function and the effects of ADP.

-

Principle: LTA, pioneered by Gustav Born, measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[22][23]

-

Protocol:

-

Sample Preparation: Obtain whole blood by venipuncture into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Assay: Place a cuvette with a known volume of pre-warmed PRP and a magnetic stir bar into the aggregometer.

-

Agonist Addition: Add a specific concentration of ADP to the PRP.

-

Data Acquisition: Record the change in light transmission over time. The resulting curve provides information on the rate and extent of aggregation.

-

-

Principle: This method uses whole blood, which is considered more physiological. It measures the increase in electrical impedance between two electrodes as platelets aggregate onto them.[24]

-

Protocol:

-

Sample Preparation: Use anticoagulated whole blood, typically diluted with saline.

-

Assay Setup: Place the diluted whole blood sample into a test cuvette containing two electrodes.

-

Agonist Addition: Add ADP to the sample.

-

Measurement: As platelets aggregate on the electrodes, the electrical impedance between them increases, and this change is recorded over time.[24]

-

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Measurement of ADP/ATP Levels

Quantifying the levels of ADP and ATP is crucial for understanding their roles in signaling and metabolism. Bioluminescence-based assays are highly sensitive and widely used.

-

Principle: These assays utilize the firefly luciferase enzyme, which catalyzes the reaction between luciferin and ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration. To measure ADP, it is first converted to ATP using an enzyme like pyruvate kinase.[25][26][27][28]

-

Protocol (for ADP/ATP Ratio):

-

Cell Lysis: Lyse the cells using a nucleotide-releasing buffer to release intracellular ATP and ADP.

-

ATP Measurement: Add a reagent containing luciferase and luciferin. Immediately measure the luminescence (RLU A), which corresponds to the initial ATP level.

-

ADP to ATP Conversion: Add an ADP converting enzyme to the same sample. This will convert all the ADP present into ATP.

-

Total Nucleotide Measurement: After a short incubation, measure the luminescence again (RLU B). This reading represents the total ATP (initial ATP + ATP converted from ADP).

-

Calculation: The ADP level can be calculated by subtracting RLU A from RLU B. The ADP/ATP ratio can then be determined.

-

| Parameter | Description | Typical Agonist Concentration (for LTA) |

| ADP | A key physiological agonist that activates platelets through P2Y1 and P2Y12 receptors. | 2-10 µM |

| Collagen | A component of the subendothelial matrix that activates platelets via GPVI and α2β1 integrin receptors. | 1-5 µg/mL |

| Thrombin | A potent agonist that activates platelets through PAR1 and PAR4 receptors. | 0.1-1 U/mL |

| Arachidonic Acid | A precursor for thromboxane A2 synthesis, which is a potent platelet agonist. | 0.5-1.5 mM |

Table 1: Common Agonists Used in Platelet Aggregometry

Part 4: Therapeutic Implications and Future Directions

The discovery of ADP as a key signaling molecule, particularly in platelet biology, has had profound therapeutic implications. The development of P2Y12 antagonists has revolutionized the management of cardiovascular diseases.[18][29]

However, the story of ADP signaling is far from complete. Ongoing research continues to explore the role of ADP and its receptors in a variety of physiological and pathological processes, including:

-

Inflammation and Immunity: P2Y receptors are expressed on various immune cells and are involved in modulating inflammatory responses.[20]

-

Cancer: Platelet activation by cancer cells, often mediated by ADP, is known to promote tumor growth and metastasis.[30]

-

Neurodegenerative Diseases: Purinergic signaling is increasingly implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[19]

The continued exploration of the intricate world of ADP signaling promises to uncover new therapeutic targets and deepen our understanding of human health and disease.

References

-

Burnstock, G. (1972). Purinergic nerves. Pharmacological Reviews, 24(3), 509–581. [Link]

-

Verkhratsky, A., & Burnstock, G. (2020). In Memoriam Geoffrey Burnstock: Creator of Purinergic Signaling. Function, 1(1), zqaa011. [Link]

-

North, R. A. (2000). The discovery and development of P2 receptor subtypes. Journal of the Autonomic Nervous System, 81(1-3), 158–163. [Link]

-

Burnstock, G. (2017). Purinergic signalling: from discovery to current developments. Experimental Physiology, 102(1), 1-11. [Link]

-

Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of Physiology, 68(3), 213–237. [Link]

-

Wikipedia. (n.d.). Purinergic signalling. In Wikipedia. Retrieved January 12, 2024, from [Link]

-

Uniprot. (2024, February 13). Adenosine-5'-Diphosphate (ADP): Unraveling its Role in Platelet Aggregation. [Link]

-

Burnstock, G. (2008). Purinergic signalling and disorders of the central nervous system. Nature Reviews Drug Discovery, 7(7), 575–590. [Link]

-

Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines. Pharmacological Reviews, 50(3), 413–492. [Link]

-

Bio/Data Corporation. (2025, January 22). ADP and Collagen: Key Roles in Platelet Aggregation Testing. [Link]

-

ResearchGate. (n.d.). Early History of Purinergic Signalling. [Link]

-

Verkhratsky, A., & Burnstock, G. (2020). In Memoriam Geoffrey Burnstock: Creator of Purinergic Signaling. Function (Oxford, England), 1(1), zqaa011. [Link]

-

ResearchGate. (n.d.). A brief history of the purinergic signaling pathway discovery. [Link]

-

Gremmel, T., & Frelinger, A. L. (2016). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Journal of clinical medicine, 5(5), 49. [Link]

-

Murugappan, S., & Kunapuli, S. P. (2006). Historical perspective on ADP-induced platelet activation. Platelets, 17(5), 275–284. [Link]

-

Daniel, J. L., Dangelmaier, C., Jin, J., Ashby, B., & Smith, J. B. (1998). ADP-induced platelet activation. Platelets, 9(3-4), 137–144. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. [Link]

-

ResearchGate. (n.d.). Timeline of the discovery of P2 receptors and the highlights of their... [Link]

-

Lippi, G. (2010). The platelet aggregometer. Haematologica, 95(8), 1256. [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. In Wikipedia. Retrieved January 12, 2024, from [Link]

-

Murugappan, S., & Kunapuli, S. P. (2006). The role of ADP receptors in platelet function. Frontiers in bioscience : a journal and virtual library, 11, 1977–1986. [Link]

-

Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Belhassen, B., & Pelleg, A. (1984). Adenosine and cardiac arrhythmias. Pacing and clinical electrophysiology : PACE, 7(6 Pt 1), 1261–1268. [Link]

-

Wieckowski, M. R., Winiarska, K., & Szewczyk, A. (2010). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. Molecules (Basel, Switzerland), 15(7), 4886–4896. [Link]

-

Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of therapeutic applications. Drug discovery today, 15(13-14), 570–578. [Link]

-

Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Impedance Platelet Aggregometry. [Link]

-

Scribd. (n.d.). Platelet Aggregation Testing Overview. [Link]

-

Mironov, S. L. (2009). ADP Regulates Movements of Mitochondria in Neurons. Biophysical journal, 96(7), 2937–2946. [Link]

-

Hattori, Y., & Levi, R. (1980). ADENOSINE-GUANOSINE INTERACTIONS IN THE ISOLATED DOG ATRIUM. Japanese journal of pharmacology, 30(1), 123–126. [Link]

-

Zhang, J. H., et al. (2009). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Journal of biomolecular screening, 14(3), 306–314. [Link]

-

Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of physiology, 68(3), 213–237. [Link]

-

Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of physiology, 68(3), 213–237. [Link]

-

Amadio, S., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International journal of molecular sciences, 24(7), 6709. [Link]

-

Lüscher, B., et al. (2021). ADP-ribosylation from molecular mechanisms to therapeutic implications. Cell, 184(26), 6251–6271. [Link]

-

Wikipedia. (n.d.). Adenosine diphosphate. In Wikipedia. Retrieved January 12, 2024, from [Link]

-

Angiolillo, D. J., & Ueno, M. (2009). Platelet ADP-receptor antagonists for cardiovascular disease: past, present and future. Nature clinical practice. Cardiovascular medicine, 5(12), 766–780. [Link]

-

Cattaneo, M. (2006). ADP receptors: inhibitory strategies for antiplatelet therapy. Drugs, 66(10), 1335–1347. [Link]

-

Linden, J., et al. (2023). Targeting CD73 and correcting adenosinergic signaling in critically ill patients. Frontiers in pharmacology, 14, 1184343. [Link]

-

Wu, Y., & Li, Y. (2024). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Frontiers in molecular neuroscience, 16, 1324021. [Link]

-

Qi, C., et al. (2014). Role of ADP receptors on platelets in the growth of ovarian cancer. Blood, 124(16), 2504–2511. [Link]

-

Hollopeter, G., et al. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 98(18), 10201–10206. [Link]

-

Vassort, G. (2001). Adenosine 5′-Triphosphate: a P2-Purinergic Agonist in the Myocardium. Physiological reviews, 81(2), 767–806. [Link]

-

Gupte, R., Liu, Z., & Kraus, W. L. (2019). ADP-ribosylation signalling and human disease. Open biology, 9(4), 190043. [Link]

-

ResearchGate. (2023, April 4). (PDF) The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. In Memoriam Geoffrey Burnstock: Creator of Purinergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Purinergic signalling: from discovery to current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 10. The platelet aggregometer | Haematologica [haematologica.org]

- 11. biodatacorp.com [biodatacorp.com]

- 12. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purinergic signalling in the cardiovascular system—a tribute to Geoffrey Burnstock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery and development of P2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of ADP receptors in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADP receptors: inhibitory strategies for antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purinergic signalling and disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 24. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]

- 25. content.abcam.com [content.abcam.com]

- 26. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. promega.com [promega.com]

- 29. researchgate.net [researchgate.net]

- 30. Role of ADP receptors on platelets in the growth of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Cellular Energy: An In-depth Technical Guide on Adenosine 5'-Diphosphate (ADP) versus Adenosine Triphosphate (ATP)

Introduction

In the intricate landscape of cellular bioenergetics, the dynamic interplay between adenosine triphosphate (ATP) and adenosine 5'-diphosphate (ADP) stands as the cornerstone of life itself. ATP is widely recognized as the universal energy currency of the cell, powering a vast array of biological processes.[1][2][3] Conversely, ADP, its dephosphorylated counterpart, is not merely a byproduct but a critical regulator and an essential substrate for the regeneration of ATP.[4][5] This technical guide provides a comprehensive exploration of the nuanced roles of ATP and ADP in cellular energy metabolism, tailored for researchers, scientists, and drug development professionals. We will delve into their molecular structures, the thermodynamics of their interconversion, their integral functions in metabolic pathways, and the sophisticated mechanisms that govern their balance.

Molecular Architecture and the Energetic Basis of the ATP-ADP Couple

At the heart of cellular energy transfer lie the distinct yet related molecular structures of ATP and ADP. Both molecules are comprised of an adenine base, a ribose sugar, and a series of phosphate groups.[1][3][4][6] The defining difference is that ATP possesses three phosphate groups, while ADP has two.[4][5] This seemingly minor structural variance has profound energetic consequences.

The triphosphate tail of ATP is characterized by two high-energy phosphoanhydride bonds.[6] The hydrolysis of the terminal phosphoanhydride bond in ATP to form ADP and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that the cell can harness to perform work.[7][8][9]

ATP + H₂O → ADP + Pi

Under standard conditions, the Gibbs free energy change (ΔG°) for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol).[6][10][11] However, within the dynamic environment of a living cell, the actual free energy change (ΔG) is considerably more negative, estimated to be around -57 kJ/mol (-14 kcal/mol), due to the non-standard concentrations of reactants and products.[10][12] This substantial release of energy is what drives a multitude of endergonic (energy-requiring) cellular processes, including muscle contraction, active transport across membranes, and the synthesis of macromolecules.[3][4][11][13][14]

The ATP-ADP Cycle: A Continuous Flow of Energy

The interconversion between ATP and ADP forms a continuous cycle that is fundamental to cellular metabolism.[5] The hydrolysis of ATP releases energy for cellular work, resulting in the formation of ADP and Pi.[9][14] Conversely, the synthesis of ATP from ADP and Pi is an endergonic process that requires an input of energy.[10][15] This energy is primarily derived from the catabolism of nutrients through cellular respiration.[3][5]

The ATP-ADP cycle essentially acts as a rechargeable battery for the cell. ATP represents the "charged" state, ready to deliver energy, while ADP is the "discharged" state, awaiting recharging through metabolic processes. This rapid and continuous recycling ensures a constant supply of energy to meet the cell's demands. It is estimated that a typical cell recycles its entire pool of ATP every few seconds.[6]

The Pivotal Roles of ATP and ADP in Core Metabolic Pathways

The generation and utilization of ATP and ADP are intricately woven into the fabric of the major metabolic pathways: glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation.[8][13]

Glycolysis: The Initial Investment and Early Returns

Glycolysis, the initial stage of glucose breakdown, provides a clear example of the dual roles of ATP.[14][16] The preparatory phase of glycolysis actually consumes two molecules of ATP to phosphorylate glucose and fructose-6-phosphate.[13][16][17] This initial energy investment is crucial for destabilizing the glucose molecule and priming it for subsequent cleavage.

In the payoff phase of glycolysis, four molecules of ATP are generated through substrate-level phosphorylation, a process where a phosphate group is directly transferred from a high-energy intermediate to ADP.[4][16] This results in a net gain of two ATP molecules per molecule of glucose.[14] The rate of glycolysis is tightly regulated by the cellular energy state, with ATP acting as an allosteric inhibitor and ADP (and AMP) as an allosteric activator of key enzymes like phosphofructokinase-1 (PFK-1).[2][4][18][19][20][21] When ATP levels are high, it binds to an allosteric site on PFK-1, reducing its affinity for its substrate and thus slowing down glycolysis.[21] Conversely, high levels of ADP and AMP signal a low energy state and activate PFK-1, stimulating ATP production.[18][21]

The Krebs Cycle: Generating Reducing Power and a Small Amount of ATP

The Krebs cycle, which occurs in the mitochondrial matrix, further oxidizes the pyruvate derived from glycolysis.[13][22] While the Krebs cycle itself produces only one molecule of ATP (or its equivalent, guanosine triphosphate - GTP) per turn via substrate-level phosphorylation, its primary energetic contribution is the generation of the high-energy electron carriers NADH and FADH₂.[13][22][23] These molecules are crucial for the subsequent process of oxidative phosphorylation. The activity of the Krebs cycle is also regulated by the ATP/ADP ratio. For instance, isocitrate dehydrogenase, a key regulatory enzyme, is allosterically activated by ADP and inhibited by ATP.[4]

Oxidative Phosphorylation: The Major ATP Production Hub

Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms and takes place in the inner mitochondrial membrane.[4][24][25] The electron transport chain, a series of protein complexes, utilizes the high-energy electrons from NADH and FADH₂ to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.[25]

The flow of protons back down this gradient through ATP synthase drives the synthesis of ATP from ADP and Pi.[4][24][26] This process is highly efficient, generating the majority of the cell's ATP.[2] The availability of ADP is a key factor regulating the rate of oxidative phosphorylation; low levels of ADP can slow down the entire process.[27] The transport of ADP into the mitochondrial matrix and ATP out into the cytosol is facilitated by the adenine nucleotide translocase (ANT), a process driven by the membrane potential.[25][28]

The ATP/ADP Ratio: A Critical Sensor of Cellular Energy Status

The ratio of ATP to ADP is a critical indicator of the cell's energy status and plays a pivotal role in regulating metabolic pathways.[4][29] A high ATP/ADP ratio signifies an energy-rich state, leading to the downregulation of catabolic (energy-producing) pathways and the upregulation of anabolic (energy-consuming) processes such as biosynthesis and storage.[4] Conversely, a low ATP/ADP ratio indicates an energy-depleted state, stimulating catabolic pathways to replenish ATP levels.[4][30]

This regulatory mechanism, often referred to as feedback inhibition, ensures that the cell maintains a stable energy balance and does not needlessly expend resources on ATP production when energy levels are already sufficient.[18] The sensitivity of key metabolic enzymes to the ATP/ADP ratio allows for a rapid and coordinated response to changes in cellular energy demand.[31]

Beyond Bioenergetics: ATP and ADP in Cellular Signaling

In addition to their central role in energy metabolism, both ATP and ADP are involved in a variety of cellular signaling processes.[2][4][13][32]

-

Kinase Substrate: ATP is the primary phosphate donor in phosphorylation reactions catalyzed by kinases.[2][13] This process is a fundamental mechanism for regulating protein activity and signal transduction cascades.[2][27]

-

Second Messenger Precursor: ATP is the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key component of many G protein-coupled receptor signaling pathways.[2][4]

-

Extracellular Signaling: Extracellular ATP and ADP can act as signaling molecules by binding to purinergic receptors on the cell surface, modulating a wide range of physiological processes including neurotransmission, inflammation, and platelet aggregation.[4][5]

Experimental Methodologies for Quantifying Intracellular ATP and ADP

Accurate measurement of intracellular ATP and ADP concentrations is crucial for understanding cellular energy status and the effects of various stimuli or therapeutic agents. Several methods are commonly employed:

Luciferase-Based Bioluminescence Assays

This is a highly sensitive and widely used method for quantifying ATP.[33][34] It utilizes the enzyme firefly luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light.[33][35] The amount of light emitted is directly proportional to the ATP concentration.

Protocol: Measurement of Intracellular ATP using a Luminescent Assay

-

Cell Culture and Treatment: Plate cells at a desired density in a multi-well plate and treat with compounds of interest for the specified duration.

-

Cell Lysis: Add a reagent containing a cell lysis buffer and the luciferase/luciferin mixture to each well. This reagent lyses the cells and initiates the luminescent reaction.

-

Incubation: Incubate the plate at room temperature for a short period (typically 10-20 minutes) to allow the luminescent signal to stabilize.[33]

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Normalization: To account for variations in cell number, a parallel plate can be used for cell counting, or a viability assay can be performed. The ATP levels are then normalized to the cell number.[36]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and quantitative method for separating and measuring ATP, ADP, and AMP from cell extracts.[34][36][37] This technique offers the advantage of simultaneously quantifying all three adenine nucleotides, allowing for the calculation of the ATP/ADP ratio and the energy charge of the cell.

Workflow: HPLC-MS Analysis of Adenine Nucleotides

Caption: Workflow for HPLC-MS analysis of intracellular adenine nucleotides.

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Standard Free Energy of ATP Hydrolysis (ΔG°) | -30.5 kJ/mol (-7.3 kcal/mol) | [6][10][11] |

| Physiological Free Energy of ATP Hydrolysis (ΔG) | Approx. -57 kJ/mol (-14 kcal/mol) | [10][12] |

| Typical Intracellular ATP Concentration | 1–10 µmol per gram of muscle tissue | [2][13] |

| Net ATP from Glycolysis (per glucose) | 2 ATP | [14] |

| ATP from Krebs Cycle (per glucose, substrate-level) | 2 ATP (or GTP) | [13][23] |

| Total ATP from Cellular Respiration (per glucose) | Approx. 30-32 ATP | [2][13] |

Visualizing the Central Role of the ATP-ADP Cycle

Caption: The ATP-ADP cycle, the central hub of cellular energy transfer.

Conclusion

The relationship between adenosine 5'-diphosphate and adenosine triphosphate is far more intricate than a simple substrate-product dynamic. It is a finely tuned system that lies at the very heart of cellular energy homeostasis. ATP serves as the primary energy donor, while ADP is not only the precursor for ATP synthesis but also a critical allosteric regulator that provides feedback on the cell's energetic state. A thorough understanding of the distinct and cooperative roles of these two molecules is indispensable for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. Future research will undoubtedly continue to unravel the complex regulatory networks governed by the ATP/ADP ratio, opening new avenues for targeting metabolic pathways in a variety of disease states.

References

-

Wikipedia. (2024). ATP hydrolysis. Retrieved from [Link]

-

Moran, L. A. (2011, November 1). Better Biochemistry: The Free Energy of ATP Hydrolysis. Sandwalk. Retrieved from [Link]

-

Milo, R., & Phillips, R. (n.d.). How much energy is released in ATP hydrolysis? BioNumbers. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 22). 7.6: ATP as Energy carrier. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). ATP/ADP. Retrieved from [Link]

-

Brainly.com. (2020, November 5). [FREE] B) Explain how ATP and ADP act as allosteric regulators of enzymes responsible for ATP production. How is. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). ATP: Structure and its Functions. Retrieved from [Link]

-

Wikipedia. (2024). Adenosine triphosphate. Retrieved from [Link]

-

Dunn, B., & H. Pacifici, R. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Study.com. (n.d.). ATP-ADP Cycle | Meaning, Function & Structure - Lesson. Retrieved from [Link]

-

Britannica. (2026, January 2). Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts. Retrieved from [Link]

-

Lumen Learning. (n.d.). Glycolysis | Biology for Non-Majors I. Retrieved from [Link]

-

Save My Exams. (2025, May 27). Hydrolysis & Synthesis of ATP. Retrieved from [Link]

-

ChemTalk. (n.d.). Allosteric Regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of ADP and ATP transport in oxidative phosphorylation. In.... Retrieved from [Link]

-

Study Mind. (n.d.). The Synthesis and Hydrolysis of ATP (A-level Biology). Retrieved from [Link]

-

BYJU'S. (n.d.). ATP Hydrolysis. Retrieved from [Link]

-

BioSci Publisher. (n.d.). The Central Role of ATP in Cellular Energy Metabolism: Structure, Function, and Regulatory Mechanisms. Retrieved from [Link]

-

Study Mind. (n.d.). Roles of ATP (A-level Biology). Retrieved from [Link]

-

Maldonado, E. N. (2017). ATP/ADP Ratio, the Missed Connection between Mitochondria and the Warburg Effect. Metabolites, 7(4), 59. Retrieved from [Link]

-

Wikipedia. (2024). Oxidative phosphorylation. Retrieved from [Link]

-

Cooper, G. M. (2000). The Mechanism of Oxidative Phosphorylation. In The Cell: A Molecular Approach (2nd ed.). Sinauer Associates. Retrieved from [Link]

-

Biology LibreTexts. (2024, November 23). 2.5.6: ATP- Adenosine Triphosphate. Retrieved from [Link]

-

Zhang, J., et al. (2014). The Structural Basis of ATP as an Allosteric Modulator. PLoS Computational Biology, 10(9), e1003831. Retrieved from [Link]

-

Khan Academy. (n.d.). Glycolysis | Cellular respiration | Biology (article). Retrieved from [Link]

-

Wikipedia. (2024). Glycolysis. Retrieved from [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025, June 15). How ATP Allosterically Inhibits Phosphofructokinase-1 (PFK-1): Key Insights into Glycolysis Regulation. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Krebs Cycle Overview. Retrieved from [Link]

-

Cha, A. E. (2025, August 20). What Is ATP? How The Body Uses This Important Molecule. Verywell Health. Retrieved from [Link]

-

Zhou, Y., et al. (2013). Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells. BMC Cancer, 13, 479. Retrieved from [Link]

-

Imamura, H., et al. (2009). Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor. The Journal of Biological Chemistry, 284(48), 33688–33696. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 4). Krebs Cycle and Atp Production. Retrieved from [Link]

-

Nakano, T., et al. (2012). Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA. PLoS ONE, 7(3), e32657. Retrieved from [Link]

-

Khan Academy. (n.d.). Krebs / citric acid cycle (video) | Week 2. Retrieved from [Link]

-

Wilson, D. F. (2017). Oxidative phosphorylation: regulation and role in cellular and tissue metabolism. The Journal of Physiology, 595(23), 7023–7038. Retrieved from [Link]

-

Drug Target Review. (2018, November 30). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Retrieved from [Link]

-

Wikipedia. (2024). Citric acid cycle. Retrieved from [Link]

-

Turina, P., et al. (2022). Modulation of the H+/ATP coupling ratio by ADP and ATP as a possible regulatory feature in the F-type ATP synthases. Frontiers in Molecular Biosciences, 9, 1024367. Retrieved from [Link]

Sources

- 1. ATP: Structure and its Functions - GeeksforGeeks [geeksforgeeks.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]

- 5. study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 8. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. echemi.com [echemi.com]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. Glycolysis | Biology for Non-Majors I [courses.lumenlearning.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Glycolysis - Wikipedia [en.wikipedia.org]

- 17. studymind.co.uk [studymind.co.uk]

- 18. brainly.com [brainly.com]

- 19. Allosteric Regulation | ChemTalk [chemistrytalk.org]

- 20. What is an example of allosteric inhibition? | AAT Bioquest [aatbio.com]

- 21. letstalkacademy.com [letstalkacademy.com]

- 22. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 23. news-medical.net [news-medical.net]

- 24. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 25. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Krebs Cycle and Atp Production - Oreate AI Blog [oreateai.com]

- 27. Overview of oxidative phosphorylation | Abcam [abcam.com]

- 28. researchgate.net [researchgate.net]

- 29. The Central Role of ATP in Cellular Energy Metabolism: Structure, Function, and Regulatory Mechanisms | Liang | Journal of Energy Bioscience [bioscipublisher.com]

- 30. ATP/ADP Ratio, the Missed Connection between Mitochondria and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Oxidative phosphorylation: regulation and role in cellular and tissue metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What Is ATP? How The Body Uses This Important Molecule [verywellhealth.com]

- 33. drugtargetreview.com [drugtargetreview.com]

- 34. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 35. Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor - PMC [pmc.ncbi.nlm.nih.gov]

P2Y1 receptor signaling pathway initiated by ADP

An In-Depth Technical Guide to the P2Y1 Receptor Signaling Pathway Initiated by ADP

Abstract

The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a critical component of purinergic signaling, primarily activated by its endogenous ligand, adenosine diphosphate (ADP).[1][2] Its activation initiates a well-defined signaling cascade that is pivotal in numerous physiological and pathological processes, most notably in hemostasis and thrombosis through its role in platelet activation.[3][4] This guide provides a comprehensive technical overview of the ADP-initiated P2Y1 signaling pathway, from receptor activation and downstream signal transduction to the resulting cellular responses. We will delve into the core mechanistic steps, offer field-proven insights into key experimental methodologies for its investigation, and discuss its broader physiological relevance. This document is designed to serve as an authoritative resource for professionals engaged in basic research and therapeutic development targeting this important receptor.

Introduction: The P2Y1 Receptor as a Key Purinergic Mediator

The P2Y receptor family consists of eight distinct GPCR subtypes in humans, which are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP.[5][6] Among these, the P2Y1 receptor is distinguished by its high affinity for ADP.[7] Structurally, it possesses the characteristic seven transmembrane helices of a Class A GPCR.[6] P2Y1 receptors are widely expressed across various tissues, including platelets, endothelial cells, the central nervous system, and smooth muscle, underscoring their diverse functional roles.[1][8] The primary focus of this guide is the canonical signaling pathway initiated upon ADP binding, which is central to many of the receptor's most well-characterized functions.

The Core Signaling Cascade: From ADP Binding to Cellular Response

The activation of the P2Y1 receptor by ADP triggers a rapid and robust intracellular signaling cascade. This pathway is a classic example of Gq protein-mediated signal transduction.

Ligand Binding and Gq Protein Coupling

The process begins when extracellular ADP binds to the P2Y1 receptor.[9] This binding event induces a conformational change in the receptor, which facilitates its coupling to and activation of the heterotrimeric G protein, Gq.[5][10] This coupling causes the Gαq subunit to release its bound GDP and bind GTP, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP complex is the primary transducer of the signal to the next downstream effector.[11] Some studies also suggest that P2Y1 receptors can exhibit constitutive, ligand-independent activity, leading to basal Gq protein activation in physiological conditions.[3]

Phospholipase C (PLC) Activation and Second Messenger Generation

The activated Gαq subunit directly interacts with and stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).[12][13] PLCβ's primary function is to catalyze the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[1][14][15]

-

IP3: As a small, water-soluble molecule, IP3 rapidly diffuses from the plasma membrane through the cytosol.[16]

-

DAG: Being a lipid, DAG remains embedded in the inner leaflet of the plasma membrane.[14][16]

Downstream Effectors: Calcium Mobilization and Protein Kinase C (PKC) Activation

The generation of IP3 and DAG leads to the activation of two separate but often synergistic signaling branches.

-

IP3-Mediated Calcium Release: IP3 binds to specific IP3-gated calcium channels on the membrane of the endoplasmic reticulum (ER).[15][16] This binding triggers the opening of the channels, resulting in a rapid efflux of stored Ca²⁺ ions from the ER into the cytosol.[17][18] This sharp increase in intracellular calcium concentration is a hallmark of P2Y1 receptor activation and is a critical trigger for many cellular responses.[12][19][20]

-

DAG-Mediated PKC Activation: DAG, in conjunction with the elevated cytosolic Ca²⁺ levels, recruits and activates conventional isoforms of Protein Kinase C (PKC) at the plasma membrane.[1][14][15] Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating further downstream signaling events that contribute to the overall cellular response.[16]

The following diagram illustrates this core signaling pathway.

Caption: ADP-P2Y1 signaling cascade.

Key Cellular and Physiological Functions

The P2Y1 signaling pathway drives a variety of critical physiological outcomes depending on the cell type.

| Physiological Process | Key Cellular Response Mediated by P2Y1 | Relevant Tissues/Cells | Supporting Citations |

| Hemostasis & Thrombosis | Initiates platelet shape change and weak, transient aggregation. Essential for the full aggregation response to ADP. | Platelets | [17][20][21][22] |

| Cardiovascular Regulation | Vasodilation, regulation of vascular tone and blood pressure. | Endothelial Cells, Smooth Muscle | [1] |

| Neurotransmission | Modulation of neurotransmitter release and neuronal excitability. | Central Nervous System | [1] |

| Inflammation | Chemotaxis, cytokine release, regulation of T-cell activation. | Immune Cells (Macrophages, T-cells) | [7][23][24] |

| Wound Healing | Promotes endothelial cell migration, contributing to re-endothelialization. | Endothelial Cells | [25] |

In platelets, the P2Y1 receptor's role is particularly well-studied. It is responsible for initiating the aggregation process.[21] However, a sustained and complete aggregation response to ADP requires co-activation of a second ADP receptor, P2Y12, which signals through a distinct Gi-coupled pathway to inhibit adenylyl cyclase.[4][5] This dual-receptor system provides a mechanism for fine-tuning the thrombotic response.

Investigational Methodologies: A Practical Guide

Studying the P2Y1 pathway requires specific assays to quantify key events in the signaling cascade. The trustworthiness of any finding relies on a self-validating experimental design, incorporating specific antagonists to confirm the involvement of the P2Y1 receptor.

Mandatory Controls: The Principle of Self-Validation

For every experiment described below, the inclusion of a selective P2Y1 receptor antagonist is non-negotiable for validating that the observed response is mediated by P2Y1.

-

Key Antagonists: MRS2179 and MRS2500 are highly selective and widely used competitive antagonists for the P2Y1 receptor.[3][9][25][26]

-

Experimental Logic: By demonstrating that pre-incubation with an antagonist like MRS2179 abolishes the ADP-induced response (e.g., calcium flux or platelet aggregation), one can confidently attribute that response to P2Y1 receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of the Gq/PLC/IP3 pathway activation.

Causality: The release of Ca²⁺ from the ER is a direct result of IP3 production following P2Y1 activation.[17][18] Measuring this event provides a robust readout of receptor functionality.

Step-by-Step Protocol:

-

Cell Preparation: Prepare a suspension of the cells of interest (e.g., washed human platelets or a cell line expressing P2Y1) in a suitable buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. These dyes are cell-permeant and become fluorescent upon binding to free cytosolic Ca²⁺.

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Baseline Measurement: Place the cell suspension in a fluorometer cuvette. Record the baseline fluorescence for 1-2 minutes to establish a stable signal.

-

Stimulation:

-

Test Condition: Add a known concentration of ADP to the cuvette and immediately begin recording the change in fluorescence intensity over time. A rapid increase indicates Ca²⁺ mobilization.

-

Validation Control: In a separate sample, pre-incubate the dye-loaded cells with a P2Y1 antagonist (e.g., 10 µM MRS2179) for 10-15 minutes before adding the same concentration of ADP. A significantly blunted or absent fluorescence increase validates the P2Y1-dependency of the signal.

-

-

Data Analysis: Quantify the change in fluorescence relative to the baseline. Common metrics include peak fluorescence intensity (Fmax/F0) or the area under the curve.

Caption: Workflow for a Calcium Mobilization Assay.

Protocol: Platelet Aggregometry

This is the gold-standard functional assay for studying the role of P2Y1 in its most prominent physiological context: hemostasis.

Causality: P2Y1-initiated shape change and signaling are necessary prerequisites for ADP-induced platelet aggregation.[22][27] This assay measures the macroscopic outcome of the complete signaling cascade.

Step-by-Step Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh, anticoagulated whole blood by centrifugation. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation step to serve as a blank.

-

Instrument Setup: Calibrate a light transmission aggregometer using PPP (as 100% transmission) and PRP (as 0% transmission).

-

Baseline Measurement: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Record a stable baseline for 1-2 minutes.

-

Stimulation:

-

Test Condition: Add ADP to the PRP and record the increase in light transmission as platelets aggregate. P2Y1 activation by ADP typically causes an initial primary wave of aggregation.

-

Validation Control: Pre-incubate a separate PRP sample with a P2Y1 antagonist (e.g., A2P5P or MRS2179) before adding ADP.[22][28] The absence of the initial aggregation wave confirms the role of P2Y1.

-

-

Data Analysis: Measure the maximum percentage of aggregation achieved within a set time (e.g., 5 minutes). Compare the aggregation curves between the control and antagonist-treated samples.

The P2Y1 Receptor as a Therapeutic Target

Given its crucial role in initiating thrombosis, the P2Y1 receptor is an attractive target for the development of novel antiplatelet therapies.[3][20][29] Antagonists of P2Y1 could potentially offer a potent antithrombotic effect.[2][9] Furthermore, its involvement in inflammation and neurotransmission suggests that modulating P2Y1 activity could have therapeutic applications in inflammatory diseases and neurological conditions.[1][23][24]

Conclusion

The ADP-P2Y1 signaling axis represents a fundamental and highly conserved pathway in cellular communication. Its activation through a canonical Gq/PLC/IP3/Ca²⁺ cascade drives essential physiological processes, most notably the initiation of platelet aggregation. A thorough understanding of this pathway, supported by robust and well-controlled experimental methodologies, is crucial for researchers and drug developers. The continued exploration of P2Y1 signaling holds significant promise for uncovering new therapeutic strategies for a range of human diseases, from cardiovascular thrombosis to chronic inflammation.

References

- Patsnap Synapse. (2024-06-25). What are P2Y1 agonists and how do they work?

- Wikipedia. (n.d.). P2RY1.

- Gachet, C. (2008). P2 receptors and platelet function.

- Jacobson, K. A., et al. (2011). Coupling of P2Y receptors to G proteins and other signaling pathways. Journal of the American Chemical Society.

- Ribes, A., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment.

- Baranska, J., et al. (2013). P2Y1 Receptors - Properties and Functional Activities. Advances in Experimental Medicine and Biology.

- Jin, J., et al. (1998). Molecular basis for ADP-induced platelet activation. II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets. The Journal of Biological Chemistry.

- GeeksforGeeks. (2022-11-28).

- Hechler, B., et al. (1998).

- ResearchGate. (n.d.).

- JoVE. (2023-04-30).

- Patsnap Synapse. (2024-06-25). What are P2Y1 antagonists and how do they work?

- NCBI. (2025-11-25). Gene Result P2RY1 purinergic receptor P2Y1 [ (human)].

- Zhang, D., et al. (2016). The Molecular Mechanism of P2Y1 Receptor Activation.

- Wikipedia. (n.d.). P2Y receptor.

- Woehrle, T., et al. (2019).

- Mallet, C., et al. (2021). P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets.

- Communi, D., et al. (2001). Differential coupling of the human P2Y11 receptor to phospholipase C and adenylyl cyclase. British Journal of Pharmacology.

- Al-Rashed, F., et al. (2024). P2Y1 RECEPTOR SIGNALING INFLUENCES EPITHELIAL RESPONSE TO INTESTINAL INFLAMMATION.

- Di Virgilio, F., et al. (2018). Control of Macrophage Inflammation by P2Y Purinergic Receptors. Frontiers in Immunology.

- ResearchGate. (n.d.).

- Jin, J., et al. (1998). Molecular basis for ADP-induced platelet activation II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets.

- Somanath, P. R., et al. (2008). ADP stimulates human endothelial cell migration via P2Y1 nucleotide receptor-mediated mitogen-activated protein kinase pathways. American Journal of Physiology-Cell Physiology.

- Gerasimovskaya, E. V., et al. (2018). Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity. Frontiers in Pharmacology.

- Fox, S. C., et al. (2002). Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood.

- Jin, J., et al. (1998). The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets.

- Fabre, J. E., et al. (1999). Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice.

- Alzheimer's Drug Discovery Found

- Santa Cruz Biotechnology. (2026-01-06). P2Y1 Inhibitors.

- ResearchGate. (n.d.). P2Y1-R constitutive activity depends on receptor expression level.

Sources

- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 4. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y receptor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. P2RY1 purinergic receptor P2Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. researchgate.net [researchgate.net]

- 12. P2RY1 - Wikipedia [en.wikipedia.org]